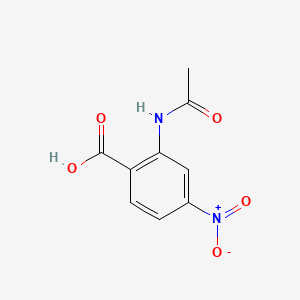

2-Acetamido-4-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-8-4-6(11(15)16)2-3-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYHLMVCNPUEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061346 | |

| Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951-97-3 | |

| Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetamido-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-nitrobenzoic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its structure, featuring an acetamido group and a nitro group on a benzoic acid backbone, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of a common and reliable synthetic pathway to this compound, detailing the underlying chemical principles, experimental protocols, and key considerations for successful synthesis.

Core Synthesis Pathway: Acetylation of 2-Amino-4-nitrobenzoic Acid

The most direct and widely utilized method for the synthesis of this compound is through the acetylation of 2-Amino-4-nitrobenzoic acid. This reaction protects the amino group, rendering it less susceptible to oxidation and directing subsequent reactions.

Reaction Scheme

Caption: Synthesis of this compound via acetylation.

Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 2-Amino-4-nitrobenzoic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, and subsequent deprotonation to yield the stable amide product, this compound.

Glacial acetic acid is often employed as the solvent for this reaction. It serves to dissolve the starting material and facilitates the reaction without participating in unwanted side reactions. The reaction is typically carried out at reflux to ensure a sufficient reaction rate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Amino-4-nitrobenzoic acid | 182.13 | 1.0 eq. | Starting material[1] |

| Acetic Anhydride | 102.09 | 1.2 eq. | Acetylating agent |

| Glacial Acetic Acid | 60.05 | - | Solvent |

| Deionized Water | 18.02 | - | For washing |

| Ethanol | 46.07 | - | For recrystallization (optional) |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-4-nitrobenzoic acid (1.0 eq.) in glacial acetic acid.[2]

-

Addition of Reagent: Slowly add acetic anhydride (1.2 eq.) to the suspension while stirring.[2]

-

Reaction: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.[2]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, if necessary.[2]

-

Drying: Dry the purified this compound under vacuum.

Alternative Synthetic Approaches

While the acetylation of 2-amino-4-nitrobenzoic acid is a primary route, other strategies can be envisioned, often starting from more readily available precursors. For instance, a multi-step synthesis starting from a substituted toluene derivative could be employed. This would typically involve the protection of an amino group, oxidation of a methyl group to a carboxylic acid, and a nitration step.[2]

Another potential, though less direct, pathway could involve the nitration of a pre-existing acetamidobenzoic acid derivative. However, this approach requires careful control of reaction conditions to achieve the desired regioselectivity of the nitro group at the 4-position. Patents describe the nitration of 4-acetamidobenzoic acid to yield 4-acetamido-3-nitrobenzoic acid, highlighting the challenges of directing the nitro group to the desired position relative to the acetamido group.[3][4]

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

-

IR (Infrared) Spectroscopy: To identify functional groups such as the carboxylic acid (C=O and O-H stretch), amide (C=O stretch and N-H bend), and nitro group (N-O asymmetric and symmetric stretch).

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Considerations

-

Acetic Anhydride: is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Glacial Acetic Acid: is corrosive. Handle with care and appropriate PPE.

-

2-Amino-4-nitrobenzoic acid: and the product This compound should be handled with care, avoiding inhalation of dust and skin contact.

Conclusion

The synthesis of this compound via the acetylation of 2-Amino-4-nitrobenzoic acid is a robust and straightforward method suitable for laboratory-scale preparation. This guide provides the necessary theoretical background and practical instructions to enable researchers and scientists to successfully synthesize this important chemical intermediate for their drug discovery and development endeavors.

References

- An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid - Benchchem. (URL: )

- US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google P

- US3428673A - Nitration of 4-acetamidobenzoic acid - Google P

Sources

An In-depth Technical Guide to 2-Acetamido-4-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-4-nitrobenzoic acid (CAS No. 951-97-3), a valuable nitro-substituted anthranilic acid derivative. While not as extensively documented as some of its isomers, this compound represents a key building block in synthetic organic chemistry, offering a unique combination of functional groups for the elaboration of complex molecular architectures. This document details its chemical and physical properties, discusses plausible synthetic strategies based on fundamental principles of electrophilic aromatic substitution, provides predicted spectroscopic data for characterization, and outlines its potential applications in medicinal chemistry and materials science. Furthermore, this guide includes detailed protocols for its synthesis and characterization, alongside crucial safety and handling information to ensure its effective and safe utilization in a research and development setting.

Introduction and Strategic Importance

This compound is a polysubstituted benzene derivative featuring a carboxylic acid, an acetamido group, and a nitro group. This specific arrangement of functional groups makes it a strategically important intermediate for organic synthesis. The acetamido group can be readily hydrolyzed to a primary amine, which, in conjunction with the carboxylic acid, forms the core structure of anthranilic acid—a privileged scaffold in medicinal chemistry. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can serve as a precursor to an amino group through reduction, opening pathways to various diamino benzoic acid derivatives. These derivatives are crucial in the synthesis of quinoxalines, benzodiazepines, and other heterocyclic systems of pharmaceutical interest.[1]

While direct applications or biological activities of this compound itself are not widely reported, its value lies in its potential as a versatile starting material. Its isomers, such as 4-acetamido-3-nitrobenzoic acid, are known intermediates in the synthesis of dyes and pharmaceuticals like quinoxaline compounds.[1] Similarly, related structures like 2-methyl-4-nitrobenzoic acid are key intermediates for blockbuster drugs, including the V2 receptor antagonist Tolvaptan.[2] This underscores the potential utility of the this compound scaffold for researchers engaged in the discovery of novel bioactive molecules and functional materials.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 951-97-3 | [3][4] |

| Molecular Formula | C₉H₈N₂O₅ | [3] |

| Molecular Weight | 224.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Expected to be a solid, likely pale yellow to off-white powder | Inferred |

| Melting Point | Not consistently reported; requires experimental verification | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and aqueous base; poorly soluble in water and nonpolar solvents. | Inferred |

| SMILES | CC(=O)NC1=CC(=CC=C1C(O)=O)=O | [3] |

Synthesis of this compound: A Discussion of Strategy

The synthesis of polysubstituted aromatic compounds requires careful consideration of the directing effects of the existing substituents. The synthesis of this compound presents a classic challenge in regioselectivity.

The Challenge of Direct Nitration

A common strategy for introducing a nitro group is the direct nitration of a precursor. In this case, the logical precursor would be 2-acetamidobenzoic acid (N-acetylanthranilic acid). However, the directing effects of the substituents on this molecule complicate the desired outcome.

-

-NHCOCH₃ (Acetamido) group: This is a strongly activating, ortho, para-directing group.

-

-COOH (Carboxylic acid) group: This is a deactivating, meta-directing group.

The powerful activating and directing effect of the acetamido group dominates the reaction. Therefore, nitration of 2-acetamidobenzoic acid would preferentially occur at the positions ortho and para to it (positions 3, 5, and 6). The para position (position 5) is sterically most accessible, leading to 2-acetamido-5-nitrobenzoic acid as the major product.[5] The desired 4-nitro isomer would be, at best, a minor byproduct, making this route inefficient for its specific preparation.

Caption: Proposed synthetic workflow for this compound.

A Proposed Alternative Synthetic Route

To overcome the regioselectivity challenge, a more robust strategy involves starting with a precursor where the desired substitution pattern is already established. A plausible route begins with 2-methyl-4-nitroaniline:

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions. Subsequent acidification yields 2-amino-4-nitrobenzoic acid.

-

Acetylation of the Amino Group: The resulting 2-amino-4-nitrobenzoic acid can then be selectively N-acetylated using acetic anhydride or acetyl chloride to yield the final product, this compound.

This route strategically installs the key functional groups in an order that ensures the correct final arrangement.

Spectroscopic Characterization (Predicted)

No publicly available, verified spectra for this compound were identified. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum (predicted in DMSO-d₆) would show distinct signals for the aromatic protons, the amide proton, the carboxylic acid proton, and the acetyl methyl protons.

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex splitting pattern.

-

The proton at C5 (between the nitro and carboxylic acid groups) would likely be the most downfield, appearing as a doublet.

-

The proton at C3 (adjacent to the acetamido group) would likely appear as a singlet or a narrowly split doublet.

-

The proton at C6 would likely appear as a doublet of doublets.

-

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm).

-

Amide Proton (-NH-): A singlet, typically in the range of 8-10 ppm.

-

Acetyl Protons (-CH₃): A sharp singlet, typically around 2.0-2.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 9 distinct carbon signals.

-

Carbonyl Carbons: Two signals in the downfield region (165-175 ppm) corresponding to the carboxylic acid and amide carbonyls.

-

Aromatic Carbons: Six signals in the aromatic region (110-150 ppm). The carbons attached to the nitro group (C4) and the carboxylic acid group (C1) will be significantly shifted.

-

Methyl Carbon: One signal in the aliphatic region (around 24 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Amide): Strong, sharp peaks around 1700 cm⁻¹ and 1680 cm⁻¹, respectively.

-

N-O Stretch (Nitro Group): Two strong, characteristic peaks around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-N Stretch & C-C Aromatic Stretches: Multiple peaks in the fingerprint region (600-1400 cm⁻¹).

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 224. Key fragmentation patterns would include the loss of an acetyl group (CH₃CO, 42 Da), a hydroxyl group (OH, 17 Da), and a nitro group (NO₂, 46 Da).

Applications and Research Potential

As a functionalized anthranilic acid derivative, this compound is a prime candidate for use as a scaffold in drug discovery and materials science.

-

Pharmaceutical Synthesis: The primary utility of this compound is as an intermediate.[6] The presence of three distinct functional groups allows for sequential and selective chemical modifications. For example, reduction of the nitro group followed by intramolecular condensation could lead to the formation of various heterocyclic systems. The core structure is prevalent in compounds with anti-inflammatory, analgesic, and antimicrobial properties.[7]

-

Precursor to Heterocycles: Anthranilic acid and its derivatives are well-established precursors for the synthesis of quinazolines, quinazolinones, and benzodiazepines, which are important classes of compounds in medicinal chemistry.[8]

-

Materials Science: Nitro-containing aromatic compounds can be used in the synthesis of dyes and pigments.[9] They can also serve as precursors for polymers with specific electronic or optical properties.

Caption: Logical relationships of this compound in synthesis.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis via Proposed Route

Step 1: Oxidation of 2-Methyl-4-nitroaniline to 2-Amino-4-nitrobenzoic acid

-

In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add a solution of 2-methyl-4-nitroaniline (15.2 g, 0.1 mol) in 200 mL of water.

-

Slowly add a solution of sodium hydroxide (12 g, 0.3 mol) in 50 mL of water. The mixture will warm up.

-

Heat the mixture to 80-90°C.

-

In a separate beaker, prepare a solution of potassium permanganate (47.4 g, 0.3 mol) in 400 mL of water.

-

Add the KMnO₄ solution portion-wise to the reaction mixture over 2-3 hours, maintaining the temperature at 90-95°C. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue heating and stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings, and cool in an ice bath.

-

Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is ~3-4. A yellow precipitate of 2-amino-4-nitrobenzoic acid will form.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Acetylation of 2-Amino-4-nitrobenzoic acid

-

In a 250 mL round-bottom flask, suspend the dried 2-amino-4-nitrobenzoic acid (9.1 g, 0.05 mol) in 50 mL of glacial acetic acid.

-

Carefully add acetic anhydride (7.7 mL, 0.08 mol) dropwise with stirring.

-

Heat the mixture to reflux for 1 hour. The solid should dissolve to form a clear solution.

-

Allow the solution to cool to room temperature, then pour it into 200 mL of ice-cold water with vigorous stirring.

-

A precipitate of this compound will form.

-

Filter the solid product, wash thoroughly with cold water to remove residual acetic acid.

-

Recrystallize from an ethanol/water mixture to obtain the pure product. Dry under vacuum.

Protocol: Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the dried sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for LC-MS or a solids probe for EI).

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

Nitroaromatic compounds should be treated as potentially toxic.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound, CAS 951-97-3, is a valuable, albeit under-characterized, synthetic intermediate. Its trifunctional nature provides a platform for the creation of diverse and complex molecular structures, particularly within the realm of heterocyclic chemistry. While its synthesis requires careful strategic planning to achieve the desired regiochemistry, the proposed routes offer a viable path for its preparation. This guide provides the foundational knowledge—from physical properties and synthesis to predicted spectral data and safety—to empower researchers to confidently incorporate this versatile building block into their synthetic programs, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

- Mallonee, J. E. (1969). U.S. Patent No. 3,428,673. U.S.

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 951-97-3. Retrieved January 16, 2026, from [Link]

-

Pavithra, J., et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. Retrieved January 16, 2026, from [Link]

-

Lundgren, S. (2009). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. [Link]

-

Truman State University. (n.d.). Multistep Synthesis Nitration. Retrieved January 16, 2026, from [Link]

-

Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 17(15), 5284-5290. [Link]

- Heinzelman, R. V. (1965). U.S. Patent No. 3,177,247. U.S.

- Landau, R., & Saffer, B. A. (1954). U.S. Patent No. 2,695,311. U.S.

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). N-Acetylanthranilic acid. Retrieved January 16, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-acetamidobenzoic acid. Retrieved January 16, 2026, from [Link]

-

Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Industrial Significance of 2-Methyl-4-nitrobenzoic Acid. [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Protheragen. (2025). What Role Do Pharmaceutical Intermediates Play in Generic Drugs Manufacturing?. [Link]

-

ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. [Link]

Sources

- 1. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. This compound | 951-97-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What Role Do Pharmaceutical Intermediates Play in Generic Drugs Manufacturing? - Novasol Biotech [novasolbio.com]

- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. nbinno.com [nbinno.com]

A Guide to the Structural Elucidation of 2-Acetamido-4-nitrobenzoic acid: A Multi-technique Spectroscopic Approach

This technical guide provides a comprehensive walkthrough for the structural elucidation of 2-Acetamido-4-nitrobenzoic acid, a substituted aromatic compound of interest in chemical synthesis and drug discovery. The narrative is designed for researchers, scientists, and professionals in drug development, emphasizing the logical integration of data from multiple analytical techniques to arrive at an unambiguous structural assignment. The protocols and interpretations described herein are grounded in established spectroscopic principles, reflecting a field-proven methodology for the characterization of novel small molecules.

Introduction and Strategic Overview

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development. For a molecule such as this compound, with its multiple functional groups—a carboxylic acid, an amide, and a nitro group on a benzene ring—a multi-pronged analytical strategy is not just recommended, but essential. No single technique can provide all the necessary information. Therefore, we will employ a synergistic workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This approach allows for a self-validating system where the insights from one technique corroborate the findings of another, leading to a high-confidence structural assignment.

The overall workflow for this elucidation is as follows:

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: The first step in any structure elucidation is to determine the molecular weight and, if possible, the molecular formula of the analyte. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.

-

Analysis Mode: Perform the analysis in negative ion mode. The carboxylic acid moiety is easily deprotonated, leading to a strong signal for the [M-H]⁻ ion.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: Identify the most abundant ion in the high m/z region and use the instrument's software to calculate the elemental composition based on its exact mass.

Data Interpretation and Insights

The molecular formula of this compound is C₉H₈N₂O₅.

| Parameter | Theoretical Value |

| Molecular Formula | C₉H₈N₂O₅ |

| Exact Mass | 224.0433 Da |

| [M-H]⁻ Ion (Observed) | 223.0362 Da |

The observation of a high-intensity ion at m/z 223.0362 in the negative ion mode HRMS spectrum would strongly support the proposed structure. This value corresponds to the deprotonated molecule, [C₉H₇N₂O₅]⁻, and provides the first piece of concrete evidence for the molecular formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a powerful and rapid technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule. For this compound, we expect to see characteristic absorption bands for the carboxylic acid, the secondary amide, the nitro group, and the aromatic ring.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample directly.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty sample compartment or the clean ATR crystal to subtract atmospheric and instrumental interferences.

Predicted IR Data and Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| ~3300 | N-H (Amide) | Stretch | Medium, sharp peak |

| 3300-2500 | O-H (Carboxylic Acid) | Stretch | Very broad, strong band |

| ~1700 | C=O (Carboxylic Acid) | Stretch | Strong, sharp peak |

| ~1660 | C=O (Amide I) | Stretch | Strong, sharp peak |

| ~1550 and ~1350 | N-O (Nitro group) | Asymmetric & Symmetric Stretch | Two strong, sharp peaks |

| ~1600, ~1475 | C=C (Aromatic) | Stretch | Medium to weak, sharp peaks |

| ~1530 | N-H (Amide II) | Bend | Medium, sharp peak |

The presence of these characteristic bands provides strong evidence for the key functional moieties. The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The distinct C=O stretches for the acid and amide, along with the two strong N-O stretching bands, are critical for confirming the presence of all three primary functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of individual atoms and how they are connected. ¹H NMR reveals the number and types of protons and their neighboring protons, while ¹³C NMR provides a map of the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to avoid the exchange of the acidic carboxylic acid and amide protons. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Predicted ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum gives a precise picture of the proton arrangement.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Singlet, broad | 1H | COOH | The acidic proton of the carboxylic acid is typically downfield and often broad. |

| ~10.5 | Singlet | 1H | NH | The amide proton is deshielded and appears as a singlet. |

| 8.65 | Doublet (d) | 1H | H-3 | This proton is ortho to the electron-withdrawing nitro group, causing a significant downfield shift. It is split by H-5 (small J value). |

| 8.35 | Doublet of doublets (dd) | 1H | H-5 | This proton is coupled to both H-3 and H-6. |

| 8.15 | Doublet (d) | 1H | H-6 | This proton is coupled to H-5. |

| 2.15 | Singlet | 3H | CH₃ | The methyl protons of the acetyl group are in a typical chemical shift range and appear as a singlet as they have no adjacent protons. |

The splitting pattern of the aromatic protons is particularly informative. The three protons on the ring are expected to show a distinct pattern characteristic of a 1,2,4-trisubstituted benzene ring.

Predicted ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169.0 | C=O (Amide) | Typical chemical shift for an amide carbonyl carbon. |

| ~167.0 | C=O (Acid) | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| ~149.0 | C-4 | The carbon atom attached to the nitro group is strongly deshielded. |

| ~142.0 | C-2 | The carbon atom attached to the acetamido group is also deshielded. |

| ~131.0 | C-6 | Aromatic CH carbon. |

| ~125.0 | C-5 | Aromatic CH carbon. |

| ~120.0 | C-1 | The carbon atom attached to the carboxylic acid group (ipso-carbon). |

| ~118.0 | C-3 | Aromatic CH carbon. |

| ~24.0 | CH₃ | The methyl carbon of the acetyl group. |

The presence of nine distinct carbon signals, including two in the carbonyl region, six in the aromatic region, and one in the aliphatic region, perfectly matches the proposed structure.

Data Integration and Final Confirmation

The final step is to integrate the data from all techniques to build an unassailable case for the structure of this compound.

Caption: Convergence of data for structural confirmation.

-

Mass Spectrometry established the molecular formula as C₉H₈N₂O₅.

-

IR Spectroscopy confirmed the presence of the key functional groups: a carboxylic acid, an amide, a nitro group, and a substituted benzene ring.

-

¹H and ¹³C NMR Spectroscopy provided the precise connectivity of the atoms. The ¹H NMR spectrum showed the characteristic splitting pattern for a 1,2,4-trisubstituted aromatic ring and confirmed the presence of the acetamido methyl group and the labile amide and carboxylic acid protons. The ¹³C NMR spectrum accounted for all nine carbon atoms in their expected chemical environments.

Together, these three techniques provide a complementary and self-validating set of data that unequivocally confirms the structure of the synthesized compound as this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid. [Link].

-

Samsonowicz, M., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 481-492. [Link].

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility of 2-Acetamido-4-nitrobenzoic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Acetamido-4-nitrobenzoic acid (CAS 951-97-3). While direct, quantitative experimental solubility data for this specific compound is not extensively available in published literature, this paper leverages fundamental physicochemical principles and comparative analysis of structurally analogous molecules to establish a robust, predictive understanding of its solubility profile. We present a detailed examination of the molecular structure, discuss the influence of its functional groups on solvent interactions, and provide field-proven, step-by-step protocols for the empirical determination of its solubility. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep, functional understanding of this compound's behavior in various organic media.

Introduction: The Significance of Solubility

This compound is an aromatic organic compound featuring three key functional groups: a carboxylic acid, an acetamido group, and a nitro group.[1][2] The interplay of these groups dictates the molecule's polarity, hydrogen bonding capacity, and acidic nature, which in turn governs its solubility—a critical parameter in a multitude of applications. From drug development, where solubility impacts bioavailability and formulation, to chemical synthesis, where it determines reaction kinetics and purification strategies, a thorough understanding of a compound's solubility is paramount.[3][4] This guide provides the foundational knowledge and practical methodologies to effectively work with this compound.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[5][6] The structure of this compound offers several insights into its expected behavior.

-

Molecular Structure: C₉H₈N₂O₅[2]

-

Molecular Weight: 224.17 g/mol [7]

-

Functional Groups & Their Influence:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests increased solubility in polar, protic solvents (e.g., alcohols). Furthermore, its acidic nature means solubility will dramatically increase in basic aqueous solutions due to deprotonation and salt formation.[8]

-

Acetamido (-NHCOCH₃): This amide group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.

-

Nitro (-NO₂): A strong electron-withdrawing and highly polar group. It enhances the overall polarity of the molecule.

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which will limit solubility in highly polar solvents like water but favor solubility in solvents with some aromatic character or moderate polarity.

-

Predicted Solubility Profile: Based on this structural analysis, this compound is predicted to be:

-

Highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.

-

Moderately to highly soluble in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions are favorable.[9]

-

Slightly soluble to sparingly soluble in solvents of intermediate polarity like acetone and ethyl acetate.

-

Poorly soluble in nonpolar solvents such as toluene, hexane, and diethyl ether, as the nonpolar solvent cannot effectively overcome the strong intermolecular forces (especially hydrogen bonds) between the solute molecules.

Solubility of Structurally Related Compounds: A Comparative Analysis

While specific data for this compound is sparse, examining its isomers and related nitrobenzoic acids provides valuable context. The data below, compiled for analogous compounds, illustrates how minor structural changes can influence solubility and supports the predictions made above.

Disclaimer: The following data is for structurally related compounds and should be used for comparative purposes only. It does not represent the experimental solubility of this compound.

| Compound Name | Solvent | Temperature (°C) | Solubility (g / 100 mL) | Reference |

| 2-Nitrobenzoic Acid | Methanol | 10 | 42.72 | [10] |

| Ethanol | Not Specified | ~33.3 (1g in 3mL) | [10] | |

| Acetone | Not Specified | 40.0 (1g in 2.5mL) | [10] | |

| Chloroform | Not Specified | ~0.45 (1g in 220mL) | [10] | |

| Ether | Not Specified | ~22.2 (1g in 4.5mL) | [10] | |

| 4-Nitrobenzoic Acid | Water | Not Specified | ~0.04 (1g in 2380mL) | [11] |

| Methanol | Not Specified | ~8.3 (1g in 12mL) | [11] | |

| Ethanol | Not Specified | ~0.9 (1g in 110mL) | [11] | |

| Acetone | Not Specified | ~5.0 (1g in 20mL) | [11] | |

| Chloroform | Not Specified | ~0.67 (1g in 150mL) | [11] |

This comparative data reinforces the expectation that nitrobenzoic acids are significantly more soluble in polar organic solvents like alcohols and acetone than in less polar solvents like chloroform or non-polar media.

Gold Standard Protocol: Experimental Determination of Equilibrium Solubility

For any critical research or development application, the predicted solubility must be confirmed experimentally. The Shake-Flask Method is a universally accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[10]

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Causality Insight: Using an excess of the solid is critical to ensure that the solution reaches equilibrium saturation, with undissolved solid remaining present throughout the experiment.

-

-

Equilibration:

-

Place the sealed container in a constant-temperature orbital shaker or rotator. The temperature should be precisely controlled and recorded (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 72 hours.

-

Self-Validation: To confirm that equilibrium has been achieved, samples of the supernatant can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration remains constant between successive time points.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, the supernatant must be clarified. This is best achieved by filtering the solution through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) or by centrifugation followed by careful extraction of the supernatant.

-

Causality Insight: Inadequate phase separation is a leading cause of erroneously high solubility measurements. The chosen filtration method must not absorb the solute from the solution.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration in the original saturated filtrate by accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Advanced Perspectives: Theoretical Solubility Prediction

In modern drug discovery and process development, computational models are increasingly used to predict solubility before a compound is even synthesized. These in silico methods can save significant time and resources.

-

Thermodynamic Models: Methods based on thermodynamic cycles, such as COSMO-RS (COnductor-like Screening MOdel for Real Solvents), can predict solubility from first principles using quantum chemical calculations. These models calculate the chemical potential of the solute in the solvent and can be highly accurate, though computationally intensive.[12]

-

Machine Learning & QSPR: Quantitative Structure-Property Relationship (QSPR) models use machine learning algorithms trained on large datasets of experimental solubility values.[3][4] By analyzing molecular descriptors (e.g., molecular weight, polarity, hydrogen bond donors/acceptors), these models can rapidly predict the solubility of new compounds. The accuracy of these predictions is highly dependent on the quality and scope of the training data.[13]

Conclusion

While experimental data for this compound remains to be broadly published, a rigorous analysis of its molecular structure allows for a strong, scientifically-grounded prediction of its solubility profile. It is expected to be most soluble in polar aprotic and protic organic solvents and poorly soluble in nonpolar media. For all applications requiring precise solubility values, the experimental protocols detailed in this guide provide a reliable path to obtaining accurate, reproducible data. The integration of predictive modeling and empirical testing represents the most efficient and robust strategy for characterizing this compound's behavior in solution.

References

-

Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

-

Title: Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed Source: PubMed URL: [Link]

-

Title: Predicting solubility curves via a thermodynamic cycle and machine learning Source: American Chemical Society URL: [Link]

-

Title: Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Harper College URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube Source: YouTube URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: this compound | CAS 951-97-3 Source: Matrix Fine Chemicals URL: [Link]

-

Title: 4-(Acetylamino)-2-nitrobenzoic acid | C9H8N2O5 | CID 73138 Source: PubChem URL: [Link]

-

Title: The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids Source: ResearchGate URL: [Link]

-

Title: 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 Source: PubChem URL: [Link]

Sources

- 1. This compound | 951-97-3 [chemicalbook.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. 4-(Acetylamino)-2-nitrobenzoic acid | C9H8N2O5 | CID 73138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-Acetamido-4-nitrobenzoic Acid: From Historical Synthesis Paradigms to Modern Understanding

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-4-nitrobenzoic acid, a substituted aromatic compound, occupies a niche yet significant position within the broader family of nitrobenzoic acid derivatives. While a definitive record of its initial discovery remains elusive in seminal literature, its existence and synthesis are readily understood through the fundamental principles of organic chemistry established in the late 19th and early 20th centuries. This technical guide provides an in-depth exploration of the plausible historical synthesis, detailed experimental protocols derived from analogous reactions, and the physicochemical properties of this compound. By examining the interplay of directing group effects in electrophilic aromatic substitution, we can reconstruct the scientific rationale behind its preparation. This document serves as a comprehensive resource for researchers leveraging this and related molecules in synthetic chemistry and drug discovery.

Historical Context: The Dawn of Aromatic Nitration

The synthesis of nitroaromatic compounds is a cornerstone of modern organic chemistry, with its roots deeply embedded in the 19th-century exploration of aromatic compounds. The nitration of benzene and its derivatives was among the earliest and most studied electrophilic aromatic substitution reactions. The first synthesis of 4-nitrobenzoic acid, for instance, dates back to this era, accomplished through the nitration of benzoic acid using a mixture of concentrated nitric and sulfuric acids.

The early 20th century saw pioneering work by chemists like Fritz Ullmann and Irma Goldberg, who developed copper-catalyzed cross-coupling reactions. These reactions, including the Ullmann condensation and the Goldberg reaction, were instrumental in synthesizing more complex derivatives, such as N-phenylanthranilic acids, which are structurally related to our topic of interest.[1] While these methods are more applicable to building larger molecular scaffolds, they highlight the era's focus on modifying aromatic rings to create novel chemical entities.

The synthesis of substituted nitrobenzoic acids, including this compound, is a direct extension of this foundational work. The introduction of multiple substituents on the benzene ring necessitated a deeper understanding of directing effects, a concept that dictates the position of incoming electrophiles.

Plausible Synthetic Pathway and Mechanistic Rationale

The most logical and historically consistent method for the synthesis of this compound is the direct nitration of 2-acetamidobenzoic acid (N-acetylanthranilic acid). This precursor is readily prepared by the acetylation of 2-aminobenzoic acid (anthranilic acid) with acetic anhydride.[2]

The key to understanding the synthesis of this compound lies in the directing effects of the substituents on the benzene ring:

-

-NHCOCH₃ (Acetamido group): This is a moderately activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

-

-COOH (Carboxylic acid group): This is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the benzene ring, making it less reactive towards electrophiles.

When both groups are present on the ring, the powerful ortho-, para-directing effect of the acetamido group dominates. In the case of 2-acetamidobenzoic acid, the para position (position 4) relative to the acetamido group is the most sterically accessible and electronically favorable site for nitration.

The proposed synthetic pathway is a two-step process:

-

Acetylation of 2-aminobenzoic acid: This step protects the amino group from oxidation by the nitrating agent and transforms it into an ortho-, para-director.[3]

-

Nitration of 2-acetamidobenzoic acid: The introduction of a nitro group at the 4-position is achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid.

Detailed Experimental Protocol

The following protocol is a comprehensive, self-validating methodology derived from established procedures for the nitration of related acetamidobenzoic acid isomers.[3][4][5]

Step 1: Synthesis of 2-Acetamidobenzoic Acid (N-Acetylanthranilic Acid)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 g of 2-aminobenzoic acid and 40 mL of glacial acetic acid.

-

Addition of Reagent: With stirring, slowly add 1.2 equivalents of acetic anhydride to the mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 1 hour.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. Pour the cooled mixture into 250 mL of ice-cold deionized water while stirring. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure 2-acetamidobenzoic acid.

Step 2: Synthesis of this compound

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Reaction Setup: In a 250 mL beaker, dissolve 9.0 g of dry 2-acetamidobenzoic acid in 20 mL of concentrated sulfuric acid. Cool this solution in an ice-salt bath to below 0°C.

-

Nitration: While maintaining the temperature below 10°C, slowly add the cold nitrating mixture dropwise to the stirred solution of 2-acetamidobenzoic acid.

-

Reaction Time: Continue stirring the reaction mixture in the ice bath for 2 hours.

-

Work-up and Purification: Pour the reaction mixture onto crushed ice. The crude this compound will precipitate. Collect the solid by vacuum filtration, wash thoroughly with ice-cold water until the washings are neutral to litmus paper, and then dry. Further purification can be achieved by recrystallization.

Physicochemical Properties and Data Summary

This compound is a solid at room temperature. Its identity and purity can be confirmed using various analytical techniques, including melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value | Source |

| CAS Number | 951-97-3 | [6][7] |

| Molecular Formula | C₉H₈N₂O₅ | [7] |

| Molecular Weight | 224.17 g/mol | [7] |

| Appearance | Solid | |

| IUPAC Name | This compound | [7] |

Applications and Future Directions

Substituted nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of organic molecules. The presence of the nitro, acetamido, and carboxylic acid functional groups in this compound makes it a versatile building block. For instance, the nitro group can be reduced to an amine, which can then undergo various coupling reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides. These transformations open up pathways to the synthesis of pharmaceuticals, dyes, and other fine chemicals. For example, related compounds like 4-acetamido-3-nitrobenzoic acid are used in the preparation of quinoxaline compounds, which have applications as pharmaceuticals and in fiber reactive dyes.[4]

Conclusion

While the specific moment of discovery for this compound may not be chronicled, its synthesis is a clear demonstration of the predictive power of classical organic chemistry. By understanding the directing effects of substituents on an aromatic ring, a logical and efficient synthetic route can be devised. The methodologies presented in this guide, drawn from analogous and well-documented reactions, provide a robust framework for the preparation and study of this compound. As the demand for novel and complex organic molecules continues to grow, a thorough understanding of these foundational synthetic principles remains essential for researchers in the chemical and pharmaceutical sciences.

References

-

NITROBENZOIC ACID. (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]

-

4-Nitrobenzoic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

p-NITROBENZOIC ACID. (1922). Organic Syntheses, 2, 72. [Link]

-

Synthesis of 2-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (2016). CN105218375A.

- Mallonee, J. E. (1969). Nitration of 4-acetamidobenzoic acid. U.S. Patent No. 3,428,673.

- Ross, J. M. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid. U.S. Patent No. 3,177,247.

-

This compound | CAS 951-97-3. (n.d.). Matrix Fine Chemicals. Retrieved January 16, 2026, from [Link]

-

4-(Acetylamino)-2-nitrobenzoic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

2-Amino-4-nitrobenzoic acid. (n.d.). Hangzhou ICH Biofarm Co., Ltd. Retrieved January 16, 2026, from [Link]

-

Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (n.d.). Patsnap Eureka. Retrieved January 16, 2026, from [Link]

- Synthesis method of 2-methyl-4-nitrobenzoic acid. (2013). CN103408430A.

-

N-Acetylanthranilic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Chemical Properties of 2-acetamidobenzoic acid. (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]

-

Multistep Synthesis Nitration. (n.d.). Truman ChemLab. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 5. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. This compound | 951-97-3 [chemicalbook.com]

- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Acetamido-4-nitrobenzoic Acid

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Acetamido-4-nitrobenzoic acid, a key intermediate in pharmaceutical and chemical research. The synthesis is achieved through the direct N-acetylation of 4-nitroanthranilic acid using acetic anhydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, safety protocols, and experimental procedures to ensure a reliable and reproducible outcome. The document includes detailed safety information, a visual workflow, and a quantitative data summary to support laboratory execution.

Introduction and Scientific Rationale

This compound is a valuable building block in organic synthesis. The presence of three distinct functional groups—an acetamido group, a nitro group, and a carboxylic acid—provides multiple handles for subsequent chemical modifications. The nitro group, for instance, can be readily reduced to an amine, opening pathways to a wide array of heterocyclic compounds and other complex molecular architectures relevant to medicinal chemistry.

The synthesis route detailed herein involves the acetylation of the primary amine of 4-nitroanthranilic acid. This reaction is a classic example of nucleophilic acyl substitution. The amino group (-NH₂) on the 4-nitroanthranilic acid molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Acetic anhydride is selected as the acetylating agent due to its high reactivity and the convenient nature of its byproduct, acetic acid, which is readily removed during the workup process.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acetylation of 4-nitroanthranilic acid proceeds through a well-established nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

-

Deprotonation: The acetate ion then acts as a base, abstracting a proton from the now-positively charged nitrogen atom to yield the final, neutral this compound product and a molecule of acetic acid.

This process efficiently and selectively protects the amino group, a common strategy in multi-step organic synthesis.

Safety and Materials

3.1. Critical Safety Precautions

All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash-proof safety goggles, and chemical-resistant gloves, is mandatory.

-

4-Nitroanthranilic Acid (C₇H₆N₂O₄): This compound is an irritant to the skin, eyes, and respiratory system.[1][2][3] Inhalation of dust should be avoided.[1] It may be absorbed through the skin.[4]

-

Acetic Anhydride ((CH₃CO)₂O): This reagent is highly hazardous. It is a flammable liquid and vapor.[5][6][7][8] It is corrosive and causes severe skin burns and eye damage.[5][6][7][8][9] It is harmful if swallowed and can be fatal if inhaled.[5][8] Handle with extreme care, avoiding any contact with skin or eyes and preventing vapor inhalation.[5][7]

An emergency safety shower and eyewash station must be readily accessible.[7] All waste materials should be disposed of according to institutional and local environmental regulations.

3.2. Reagents and Equipment

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Supplier Example |

| 4-Nitroanthranilic Acid | C₇H₆N₂O₄ | 182.13 | Carl ROTH (≥98%)[1][2] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Fisher Scientific[7] |

| Deionized Water | H₂O | 18.02 | In-house supply |

| Equipment | |||

| 100 mL Round-bottom flask | |||

| Reflux condenser | |||

| Heating mantle with magnetic stirrer | |||

| Magnetic stir bar | |||

| Beakers (250 mL) | |||

| Graduated cylinders | |||

| Büchner funnel and filter flask | |||

| Vacuum source | |||

| Watch glass | |||

| Spatula | |||

| pH paper or meter |

Visualization of the Synthesis Workflow

The following diagrams illustrate the overall chemical transformation and the step-by-step laboratory workflow.

Caption: Chemical reaction scheme for the synthesis.

Sources

- 1. carlroth.com [carlroth.com]

- 2. carlroth.com [carlroth.com]

- 3. 4-Nitroanthranilic acid | C7H6N2O4 | CID 12076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-NITROANTHRANILIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]

- 7. fishersci.com [fishersci.com]

- 8. shop.neofroxx.com [shop.neofroxx.com]

- 9. carlroth.com [carlroth.com]

Application Notes and Protocols for the Nitration of 4-Acetamidobenzoic Acid

Introduction

The nitration of 4-acetamidobenzoic acid is a cornerstone reaction in organic synthesis, yielding 4-acetamido-3-nitrobenzoic acid, a valuable intermediate in the production of various pharmaceuticals and dyes.[1] This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the aromatic ring. The strategic placement of the nitro group is directed by the existing substituents: the acetamido group (-NHCOCH3) and the carboxylic acid group (-COOH). Understanding and controlling the reaction conditions are paramount to achieving a high yield and purity of the desired product, as improper conditions can lead to the formation of unwanted byproducts through over-nitration or side reactions.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the nitration of 4-acetamidobenzoic acid. It delves into the mechanistic underpinnings of the reaction, offers a detailed and validated experimental protocol, and emphasizes critical safety considerations.

Reaction Mechanism: An In-depth Look

The nitration of 4-acetamidobenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid.[2][3]

Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[2]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring of 4-acetamidobenzoic acid attacks the nitronium ion. The acetamido group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The powerful activating effect of the acetamido group directs the incoming nitro group to the positions ortho to it. Steric hindrance from the adjacent carboxylic acid group favors substitution at the 3-position. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Deprotonation and Re-aromatization A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the final product, 4-acetamido-3-nitrobenzoic acid.[3]

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the nitration of 4-acetamidobenzoic acid.

Caption: Mechanism of the nitration of 4-acetamidobenzoic acid.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each experimental choice to ensure reproducibility and safety.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 4-Acetamidobenzoic acid | ≥98% | e.g., Sigma-Aldrich | 556-08-1 | Starting material. |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | e.g., Fisher Scientific | 7664-93-9 | Dehydrating agent and catalyst. |

| Concentrated Nitric Acid (HNO₃) | 68-70% | e.g., VWR | 7697-37-2 | Source of the nitro group. |

| Deionized Water | High Purity | - | 7732-18-5 | For quenching and washing. |

| Crushed Ice | - | - | - | For temperature control during quenching. |

| Ethanol | Reagent Grade | e.g., Sigma-Aldrich | 64-17-5 | For recrystallization. |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Beakers and graduated cylinders

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) equipment

Reaction Parameters

| Parameter | Value/Range | Rationale |

| Molar Ratio (4-acetamidobenzoic acid : HNO₃) | 1 : 1 to 1 : 1.2 | A slight excess of nitric acid ensures complete reaction.[1] |

| Sulfuric Acid Concentration | 86-92% | Maintains the reaction mass fluidity and prevents incomplete reaction.[1] |

| Reaction Temperature | 0-12 °C | Crucial for preventing side reactions like decarboxylation and over-nitration.[1] |

| Addition Time of Nitrating Mixture | 1-5 hours | Slow addition is critical for controlling the exothermic reaction and maintaining the temperature.[1] |

| Reaction Time (post-addition) | ~2 hours | Allows the reaction to proceed to completion.[1] |

Step-by-Step Procedure

-

Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place 473 parts by weight of 87-89% sulfuric acid.[1] Cool the flask in an ice-salt bath to below 20 °C.

-

Dissolution of Starting Material: While stirring, slowly add 135 parts by weight of 4-acetamidobenzoic acid to the cooled sulfuric acid over approximately 30 minutes, ensuring the temperature remains below 20 °C.[1] Cool the resulting slurry to 8-10 °C.[1]

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 148 parts by weight of a mixed acid (composed of 67 parts 100% sulfuric acid and 33 parts 100% nitric acid).[1] This provides a mole ratio of nitric acid to 4-acetamidobenzoic acid of approximately 1 to 1.2.[1] Caution: Always add acid to acid, never the other way around, and cool the mixture during preparation.

-

Nitration: Slowly add the prepared nitrating mixture to the slurry of 4-acetamidobenzoic acid in sulfuric acid via the dropping funnel over a period of 2 hours.[1] It is critical to maintain the internal reaction temperature between 8 °C and 12 °C throughout the addition.[1]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 8-12 °C for an additional 2 hours to ensure the reaction goes to completion.[1]

-

Quenching and Precipitation: Slowly and carefully pour the reaction mixture into 1900 parts by weight of vigorously stirred, cool water (10-15 °C) containing crushed ice over a period of 3 hours.[1] This "drowning" step quenches the reaction and precipitates the product. A slow addition rate is crucial to prevent the "balling" of the precipitated solid.[1]

-

Isolation of the Product: The precipitated yellow solid, 4-acetamido-3-nitrobenzoic acid, is collected by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes any residual acid. Dry the product in a vacuum oven at a moderate temperature (e.g., 80-100 °C).

Experimental Workflow Diagram

The following diagram provides a visual overview of the experimental workflow.

Caption: Experimental workflow for the synthesis of 4-acetamido-3-nitrobenzoic acid.

Safety Precautions: A Critical Overview

Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive acids and the exothermic nature of the reaction.[4][5][6] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][7]

-

Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of toxic fumes.[4][7]

-

Temperature Control: The reaction is highly exothermic.[8] Strict temperature control is essential to prevent a runaway reaction.[8] Ensure the cooling bath is adequate and monitor the internal temperature continuously.

-

Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[4][5] Handle with extreme care. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

-